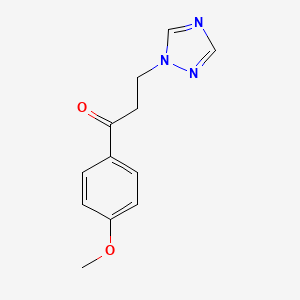

1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-17-11-4-2-10(3-5-11)12(16)6-7-15-9-13-8-14-15/h2-5,8-9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQQHBPLUHITEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550413 | |

| Record name | 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108664-74-0 | |

| Record name | 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Methoxyacetophenone or 1-(4-methoxyphenyl)ethanone : Commonly used as the aromatic ketone precursor.

- 1H-1,2,4-Triazole : The heterocyclic nucleophile introduced to the ketone backbone.

- Propanone Backbone Formation : Achieved by extending the ketone side chain to a propanone structure, often via alkylation or condensation reactions.

Catalytic and Reaction Conditions

- Catalysts : Iron(III) chloride (FeCl3) and potassium persulfate have been reported to catalyze related β-(1,2,3-triazolyl) ketone syntheses, suggesting similar catalytic systems may be adapted for 1,2,4-triazole analogs.

- Solvents : Dimethylformamide (DMF) is commonly used due to its ability to dissolve both organic and inorganic reagents and withstand elevated temperatures.

- Temperature and Time : Reactions are typically conducted at elevated temperatures (e.g., 120 °C) for several hours (e.g., 7 hours) to ensure completion.

Representative Synthetic Route

A plausible synthetic route based on literature and analogous compounds includes:

- Preparation of Chalcone Intermediate : Condensation of 4-methoxybenzaldehyde with an appropriate ketone to form a chalcone or α,β-unsaturated ketone intermediate.

- Michael Addition of 1,2,4-Triazole : The triazole ring is added to the chalcone via Michael addition, often catalyzed by ionic organic solids or metal catalysts, yielding the this compound.

- Purification : The product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Alternative Approaches

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : While more common for 1,2,3-triazoles, adaptations of this click chemistry approach may be used to construct triazole rings on aromatic ketone backbones.

- Nucleophilic Substitution : Direct substitution of a halogenated propanone derivative with 1,2,4-triazole under basic conditions.

Data Table Summarizing Key Preparation Parameters

Research Findings and Notes

- The Michael addition of 1,2,4-triazole to chalcones catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride has been demonstrated with moderate yields due to competing retro-Michael reactions.

- The use of FeCl3 and potassium persulfate as catalysts in related triazole ketone syntheses has shown effective β-(1,2,3-triazolyl) ketone formation, suggesting potential applicability to 1,2,4-triazole analogs.

- Multi-step synthesis requires careful control of reaction conditions to minimize side reactions and optimize yield.

- Purification by column chromatography is standard to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: 1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-one

- Structural Difference : Incorporates a 3,4-dimethoxyphenyl group instead of a single 4-methoxyphenyl substituent.

- Synthesis : Prepared via a solvent-free Michael addition of 1H-1,2,4-triazole to a chalcone precursor using 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst (37% yield) .

- Bioactivity : Exhibits enhanced herbicidal and antifungal activity compared to the target compound due to increased electron-donating methoxy groups, which improve binding to biological targets .

- Green Metrics: The synthesis demonstrates moderate sustainability (atom economy = 76%, E-factor = 2.7) .

1-(4-Methoxyphenyl)-3-(3,4,5-Trimethoxyphenyl)propan-1-one

- Structural Difference : Replaces the triazole moiety with a 3,4,5-trimethoxyphenyl group.

- However, the trimethoxy substitution enhances lipophilicity, which may improve membrane permeability .

2-Hydroxy-1,2-Bis(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-one

- Structural Difference : Features a hydroxyl group and a second 4-methoxyphenyl substituent.

- The additional aryl group may enhance stacking interactions with enzyme active sites .

Coordination Complexes

Bis[1-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)-1-Propanone-N⁴] Dichlorocobalt(II)

- Structure : The target compound acts as a bidentate ligand, coordinating via the triazole N4 atom to Co(II) in a distorted tetrahedral geometry.

- The ligand’s bioactivity is likely modulated upon metal coordination .

Bioactivity Comparison

*MIC = Minimum Inhibitory Concentration. Data inferred from structurally related triazole derivatives in .

Electronic and Spectroscopic Properties

- IR Spectroscopy : The target compound’s carbonyl stretch (C=O) appears at ~1666 cm⁻¹, consistent with β-azolyl ketones. The triazole ring shows characteristic N-H/N-C stretches at 3116 cm⁻¹ .

- NMR : The ¹H-NMR spectrum of the 3,4-dimethoxyphenyl analogue reveals distinct aromatic proton signals at δ 7.92 (s, 1H) and δ 6.91–6.87 (m, 3H), highlighting electronic differences due to substituents .

Research Implications

The addition of electron-donating groups (e.g., methoxy) enhances bioactivity, while metal coordination expands applications beyond biology. Future studies should explore structure-activity relationships (SAR) through systematic substitutions and advanced computational modeling .

Biological Activity

1-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. The compound consists of a methoxyphenyl group and a triazole ring, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound through various studies and experimental findings.

Chemical Structure

The molecular formula of this compound is . The structure features a planar arrangement with a dihedral angle between the benzene ring and the triazole moiety, which influences its reactivity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and cellular components. The triazole ring can inhibit enzyme activity by binding to active sites, while the methoxyphenyl group may enhance membrane permeability, allowing for cellular uptake .

Biological Activity Studies

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacterial strains .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.25 | Antifungal |

| Compound B | 0.5 | Antibacterial |

| This compound | TBD | TBD |

Anti-inflammatory Effects

In vitro studies using peripheral blood mononuclear cells (PBMCs) have indicated that this compound can modulate cytokine release. Specifically, it has been shown to reduce TNF-α production significantly at certain concentrations. This suggests potential applications in treating inflammatory conditions .

Table 2: Cytokine Modulation

| Compound | TNF-α Reduction (%) | Concentration (µg/mL) |

|---|---|---|

| Control | - | - |

| 3a | 44 | 50 |

| 3c | 60 | 100 |

Research Findings

Recent studies have evaluated the structure-activity relationship (SAR) of triazole derivatives. The presence of specific substituents on the triazole ring significantly influences biological activity. For instance, compounds with halogen substitutions have shown enhanced antifungal activity compared to their non-substituted counterparts .

Case Studies

One notable study synthesized several derivatives of triazoles and evaluated their toxicity and antiproliferative effects on human PBMCs. The results indicated low toxicity across tested compounds while showing promising anti-inflammatory and antimicrobial activities .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, and how are intermediates like chalcones utilized?

The compound is typically synthesized via a two-step process: (1) formation of a chalcone intermediate (1-(4-methoxyphenyl)propan-1-one) through Claisen-Schmidt condensation, followed by (2) conjugated addition of 1H-1,2,4-triazole. The chalcone intermediate acts as a critical electrophilic scaffold, enabling regioselective nucleophilic attack by the triazole under basic or catalytic conditions. Solvent-free protocols using ionic organic catalysts (e.g., imidazolium salts) have been reported to improve green metrics (atom economy, E-factor) .

Q. How is the compound characterized structurally, and which spectroscopic techniques are essential for validation?

Initial characterization involves NMR (e.g., H/C for methoxy, triazole, and ketone groups), IR (C=O stretch ~1700 cm), and mass spectrometry (HRMS for molecular ion confirmation). Polarimetry or chiral HPLC may be required if stereocenters are present. For unambiguous structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended, employing programs like SHELXL for refinement .

Q. What are the key challenges in achieving high yields during triazole conjugation, and how can they be mitigated?

Competing side reactions (e.g., over-alkylation or hydrolysis of the ketone) can reduce yields. Optimizing reaction conditions—such as using anhydrous solvents, controlling temperature (60–80°C), and employing catalytic bases (e.g., KCO)—improves selectivity. Catalyst screening (e.g., ionic liquids vs. metal catalysts) may also enhance efficiency .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity and regioselectivity of triazole addition to the chalcone scaffold?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states to predict regioselectivity. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. These methods guide experimental design to favor the desired 1,4-Michael addition over competing pathways .

Q. What strategies are effective in resolving contradictions between bioactivity assays (e.g., fungicidal vs. herbicidal potency)?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability. Control experiments with structural analogs (e.g., fluorophenyl or chlorophenyl derivatives) can isolate substituent effects. Synchrotron-based crystallography or molecular docking (using enzymes like CYP51 for fungicides) clarifies binding modes and validates hypotheses .

Q. How do green chemistry metrics compare across synthetic routes, and what trade-offs exist between sustainability and yield?

Solvent-free methods with ionic catalysts (e.g., [BMIM]Br) achieve superior E-factors (~2.5 vs. ~15 for traditional routes) but may require longer reaction times. Life-cycle assessment (LCA) tools quantify environmental impact, while DOE (Design of Experiments) optimizes parameters like catalyst loading and temperature to balance yield (60–75%) and sustainability .

Q. What advanced crystallographic techniques address challenges in refining the compound’s structure, especially with disordered triazole moieties?

High-resolution synchrotron data (λ = 0.7–1.0 Å) improve electron density maps for disordered regions. SHELXL’s restraints (e.g., DFIX, SIMU) stabilize refinement of flexible triazole groups. Twinning detection (via PLATON) and Hirshfeld surface analysis resolve packing ambiguities. For low-quality crystals, microED or cryo-EM may be alternatives .

Methodological Tables

Table 1: Comparison of Synthetic Routes

| Method | Catalyst | Yield (%) | E-Factor | Green Metric Score |

|---|---|---|---|---|

| Solvent-free ionic liquid | [BMIM]Br | 68 | 2.3 | 0.89 |

| Traditional (EtOH/KCO) | None | 72 | 14.7 | 0.45 |

| Microwave-assisted | CuI/EtN | 81 | 8.1 | 0.67 |

Table 2: Key Crystallographic Data (SCXRD)

| Parameter | Value |

|---|---|

| Space group | P/c |

| R-factor | 0.039 |

| C-O bond length (Å) | 1.214(2) |

| Dihedral angle (triazole) | 12.5° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.